REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:22][CH3:23])=[C:6]([C:8]2(O)[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])(C)C)=[O:15])[CH2:10][CH2:9]2)[CH:7]=1.Cl.C(=O)([O-])[O-].[Na+].[Na+].C(Cl)(=O)OC[C:34]1[CH:39]=[CH:38]C=[CH:36][CH:35]=1.C([SiH](CC)CC)C.FC(F)(F)C(O)=O>O1CCOCC1.C(OCC)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:22][CH3:23])=[C:6]([CH:8]2[CH2:9][CH2:10][N:11]([C:14]([O:16][CH2:17][C:20]3[CH:38]=[CH:39][CH:34]=[CH:35][CH:36]=3)=[O:15])[CH2:12][CH2:13]2)[CH:7]=1 |f:2.3.4|
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Name
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tert-butyl 4-(5-chloro-2-methoxyphenyl)-4-hydroxypiperidine-1-carboxylate
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Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC(=C(C1)C1(CCN(CC1)C(=O)OC(C)(C)C)O)OC
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
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C(OCC1=CC=CC=C1)(=O)Cl
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Name
|
|
Quantity
|
132 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
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Name
|
|
Quantity
|
96 mL
|
Type
|
reactant
|
Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
32 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
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CUSTOM
|
Details
|
The mixture was stirred for 24 hours
|
Rate
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UNSPECIFIED
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RPM
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0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
Diethyl ether was added
|
Type
|
CONCENTRATION
|
Details
|
before concentrating in vacuo
|
Type
|
CUSTOM
|
Details
|
The bath was removed
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ether (2×200 ml)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (200 ml), saturated aqueous sodium chloride solution (200 ml)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel (100 g, 40/63 μm)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
1,4-Dioxane was added
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
before diluting with dichloromethane (300 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 20 hours
|
Duration
|
20 h
|
Type
|
CONCENTRATION
|
Details
|
before concentrating in vacuo
|
Type
|
ADDITION
|
Details
|
To this residue were added saturated aqueous potassium carbonate solution
|
Type
|
ADDITION
|
Details
|
Water (200 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic fractions were washed with water (2×200 ml), saturated aqueous sodium chloride solution (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered through silica gel (100 g, 40/63 μm)
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
1,4-dioxane was added to this residue
|
Type
|
CONCENTRATION
|
Details
|
before concentrating in vacuo
|
Type
|
TEMPERATURE
|
Details
|
To a solution of this residue in tetrahydrofuran (300 ml), cooled over an ice bath in an atmosphere of argon
|
Type
|
ADDITION
|
Details
|
was added borane (1 M in tetrahydrofuran, 260 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
before cooling over an ice bath in argon
|
Type
|
ADDITION
|
Details
|
adding acetic acid (260 ml)
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
before evaporating in vacuo
|
Type
|
ADDITION
|
Details
|
To this residue were added saturated aqueous potassium carbonate solution
|
Type
|
ADDITION
|
Details
|
Water (200 ml) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic fractions were washed with water (2×200 ml), saturated aqueous sodium chloride solution (200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified on silica gel (500 g, 60/100 μm)
|
Type
|
WASH
|
Details
|
eluting with carbon tetrachloride
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC(=C(C1)C1CCN(CC1)C(=O)OCC1=CC=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |